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molecular formula C8H6N2O2S B1346598 2-Methyl-5-nitrobenzothiazole CAS No. 2941-66-4

2-Methyl-5-nitrobenzothiazole

Cat. No. B1346598
M. Wt: 194.21 g/mol
InChI Key: VEWGTWPJKSPGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808723

Procedure details

A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane was heated to 100° C. and stirred at this temperature for 1 hour. After cooling, the mixture was clarified. 200 ml of water were added to the filtrate. The solid was filtered off with suction, washed with water and dried.
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1Cl)([O-])=O.[C:14](N)(=[S:16])[CH3:15].O>S1(CCCC1)(=O)=O>[CH3:15][C:14]1[S:16][C:5]2[CH:6]=[CH:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=2[N:1]=1

Inputs

Step One
Name
Quantity
10.13 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
50 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The solid was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC=1SC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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